An In-depth Technical Guide to N-Boc-4-carboxymethoxypiperidine: Chemical Properties and Structure
An In-depth Technical Guide to N-Boc-4-carboxymethoxypiperidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Boc-4-carboxymethoxypiperidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its utility in the synthesis of a wide range of biologically active molecules.
Core Chemical Properties
N-Boc-4-carboxymethoxypiperidine, also known as 1-(tert-butoxycarbonyl)-4-(carboxymethoxy)piperidine, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxymethoxy substituent at the 4-position. The presence of the Boc group allows for controlled and selective chemical transformations, while the carboxymethoxy moiety provides a handle for further functionalization or for imparting desirable physicochemical properties to target molecules.
Quantitative Physicochemical Data
| Property | Value | Source/Analogue |
| Molecular Formula | C₁₂H₂₁NO₅ | Calculated |
| Molecular Weight | 259.30 g/mol | Calculated |
| Physical State | Solid (predicted) | Analogy to similar compounds |
| Melting Point | 144-146 °C | N-Boc-piperidine-4-carboxylic acid[1] |
| Boiling Point | ~388.7 °C at 760 mmHg (predicted) | Based on related structures |
| Solubility | Soluble in methanol, ethanol, DMSO; Sparingly soluble in water. | N-Boc-4-hydroxypiperidine[2], N-Boc-4-piperidone[3] |
| pKa (Carboxylic Acid) | ~3-5 (estimated) | General range for carboxylic acids |
Structural Information
The chemical structure of N-Boc-4-carboxymethoxypiperidine is critical to its reactivity and utility in synthesis.
| Identifier | String |
| SMILES | C1CN(C(OC(C)(C)C)=O)CCC1OCC(O)=O |
| InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-9(5-7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of N-Boc-4-carboxymethoxypiperidine, based on established methods for similar compounds.
Synthesis of N-Boc-4-carboxymethoxypiperidine
The synthesis of N-Boc-4-carboxymethoxypiperidine can be achieved through a two-step process starting from the commercially available N-Boc-4-hydroxypiperidine. The first step involves the alkylation of the hydroxyl group with an acetate derivative, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
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Alkylation: After stirring for 30 minutes at 0 °C, add ethyl bromoacetate (1.1 eq.) dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Hydrolysis to N-Boc-4-carboxymethoxypiperidine
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Reaction Setup: Dissolve the ester product from Step 1 (1.0 eq.) in a mixture of THF, methanol, and water.
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Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature overnight.
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Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Remove the organic solvents under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.
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Extraction: Extract the product with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.
Purification
Crystallization
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Dissolve the crude N-Boc-4-carboxymethoxypiperidine in a minimal amount of a hot solvent system, such as ethyl acetate/hexanes.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include those for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.5-4.0 ppm), the methylene protons of the carboxymethoxy group (singlet, ~4.1 ppm), and the carboxylic acid proton (broad singlet).
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¹³C NMR: Expected signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), the carbons of the piperidine ring, the methylene carbon of the carboxymethoxy group, and the carboxylic acid carbonyl carbon (~172 ppm).
Mass Spectrometry (MS)
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Technique: Electrospray ionization (ESI) in positive or negative ion mode.
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Expected Ion (Positive Mode): [M+H]⁺, [M+Na]⁺.
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Expected Ion (Negative Mode): [M-H]⁻.
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Fragmentation: Characteristic loss of the Boc group (as isobutylene or tert-butanol) is expected under MS/MS conditions.
Logical Relationships of Key Properties
The following diagram illustrates the relationship between the synthesis, purification, and analysis of N-Boc-4-carboxymethoxypiperidine.
Caption: Synthetic and analytical workflow for N-Boc-4-carboxymethoxypiperidine.
